molecular formula C16H14O4 B5347980 2-oxo-2-phenylethyl 2-methoxybenzoate

2-oxo-2-phenylethyl 2-methoxybenzoate

Cat. No. B5347980
M. Wt: 270.28 g/mol
InChI Key: WXUFROANBUQFSP-UHFFFAOYSA-N
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Description

2-oxo-2-phenylethyl 2-methoxybenzoate, also known as benzyl mandelate, is a chemical compound that belongs to the class of mandelic acid derivatives. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 262.28 g/mol. Benzyl mandelate has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl 2-methoxybenzoate mandelate is not well understood, but it is believed to act as a nucleophile in various chemical reactions. It has been shown to react with electrophiles such as aldehydes, ketones, and epoxides, resulting in the formation of new chemical bonds. Benzyl mandelate has also been used as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of the reaction through its interaction with the substrate.
Biochemical and Physiological Effects:
Benzyl mandelate has not been extensively studied for its biochemical and physiological effects, but it is believed to be relatively non-toxic and non-irritating. It has been shown to be metabolized by the liver and excreted in the urine, indicating that it is rapidly eliminated from the body. However, further studies are needed to fully understand the potential effects of this compound mandelate on human health.

Advantages and Limitations for Lab Experiments

Benzyl mandelate has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. It can also be easily modified to introduce different functional groups or chiral centers, making it a versatile building block for the synthesis of complex molecules. However, 2-oxo-2-phenylethyl 2-methoxybenzoate mandelate also has some limitations, including its relatively low reactivity and limited solubility in water. These limitations can be overcome through the use of appropriate reaction conditions and solvents.

Future Directions

There are several potential future directions for research on 2-oxo-2-phenylethyl 2-methoxybenzoate mandelate. One area of interest is the development of new synthetic methods for the production of this compound mandelate and its derivatives. Another area of interest is the investigation of the potential biological and pharmacological effects of this compound mandelate, including its potential use as a drug delivery system or as a building block for the synthesis of biologically active compounds. Additionally, the use of this compound mandelate as a chiral auxiliary in asymmetric synthesis could be further explored, with the aim of developing more efficient and selective reactions. Overall, the unique properties and potential applications of this compound mandelate make it a promising area of research for the future.

Scientific Research Applications

Benzyl mandelate has been extensively studied for its potential applications in various fields of scientific research. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in organometallic chemistry, and as a building block in the synthesis of biologically active compounds. Benzyl mandelate has also been investigated for its potential use as a drug delivery system, due to its ability to form inclusion complexes with cyclodextrins and other host molecules.

properties

IUPAC Name

phenacyl 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-15-10-6-5-9-13(15)16(18)20-11-14(17)12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUFROANBUQFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Methoxybenzoyl chloride (about 51 g) from Example 1a was added dropwise to a mixture of 2-hydroxyacetophenone (27.2 g, 24.1 ml, 0.20 mol) and pyridine (40 ml). The reaction mixture was warmed to about 60° C. exothermically. After stirring for 15 minutes, the reaction mixture was poured onto a mixture of ice (800 g) and 36% hydrochloric acid (120 ml). The solid was filtered off, washed with water, and dried. The crude product was crystallized from methanol to yield 48.4 g (89.6%) of the compound (m.p.: 78-79° C.).
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
24.1 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
800 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two
Yield
89.6%

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